Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine
CAS No.: 1202864-99-0
Cat. No.: VC0175933
Molecular Formula: C18H29O2P
Molecular Weight: 308.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202864-99-0 |
|---|---|
| Molecular Formula | C18H29O2P |
| Molecular Weight | 308.402 |
| IUPAC Name | ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |
| Standard InChI | InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3 |
| Standard InChI Key | QXUUTILKIBBBDF-UHFFFAOYSA-N |
| SMILES | CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Chemical Identifiers
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is identified by the CAS number 1202864-99-0 and European Community (EC) number 693-628-5 . Its molecular formula is C18H29O2P, corresponding to a molecular weight of 308.4 g/mol . The compound's IUPAC name is di-tert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane, though it is also known by several synonyms including 2'-(DI-TERT-BUTYLPHOSPHINO)ACETOPHENONE ETHYLENE KETAL .
The compound can be identified by several chemical descriptors, including:
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InChI: InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3
Structural Characteristics
The molecular structure of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine features several key components that define its chemical behavior:
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A trivalent phosphorus atom bonded to two tert-butyl groups and one phenyl ring
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The phenyl ring contains a 2-methyl-1,3-dioxolan-2-yl substituent at the ortho position
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The dioxolane ring is a five-membered cyclic acetal containing two oxygen atoms
This structural arrangement creates a distinctive steric and electronic environment around the phosphorus atom, which is crucial for its function as a ligand in coordination chemistry. The bulky tert-butyl groups contribute significant steric hindrance, while the dioxolane group provides electronic modulation of the phosphine's properties.
Physical and Chemical Properties
Chemical Reactivity
As a tertiary phosphine, Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine demonstrates characteristic reactivity patterns:
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Metal coordination: The lone pair of electrons on the phosphorus atom readily coordinates with transition metals, forming stable complexes that are valuable in catalysis.
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Oxidation susceptibility: Like other phosphines, it can undergo oxidation to form the corresponding phosphine oxide, particularly when exposed to air or oxidizing agents.
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Nucleophilicity: The phosphorus center acts as a nucleophile in various chemical transformations.
The presence of the dioxolane group and tert-butyl substituents influences both the steric and electronic properties of the phosphine, which in turn affects its coordination behavior and catalytic performance.
Synthesis and Preparation Methods
Purification Techniques
Purification of phosphine compounds generally involves:
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Column chromatography using deoxygenated solvents
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Recrystallization from appropriate solvent systems
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Distillation under reduced pressure for lower molecular weight analogues
These purification steps are critical to obtain the high purity required for catalytic applications.
Applications in Chemistry
Catalytic Applications
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine functions primarily as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The steric and electronic properties provided by the tert-butyl and dioxolane groups influence the reactivity and selectivity of these catalytic processes.
Tertiary phosphines in general are used in numerous catalytic systems, including:
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Cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.)
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Hydrogenation and hydroformylation processes
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Olefin metathesis
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Asymmetric catalysis
The unique structural features of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine likely make it suitable for specialized catalytic applications where both steric bulk and electronic tuning are required.
Coordination Chemistry
As a tertiary phosphine, this compound readily forms coordination complexes with various transition metals. The phosphorus atom donates its lone pair of electrons to form a coordinate bond with the metal center. The resulting metal complexes can exhibit diverse structures and reactivities depending on the metal, other ligands present, and reaction conditions.
The ability of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine to form stable coordination complexes makes it valuable in areas such as:
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Homogeneous catalysis
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Organometallic synthesis
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Materials science
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Medicinal chemistry
| Classification Category | Description | Reference |
|---|---|---|
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life | |
| Environmental Hazard | Aquatic Chronic (Category 4) |
Related Compounds and Comparative Analysis
Structurally Similar Compounds
Several compounds share structural similarities with Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine:
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Di-tert-butylchlorophosphine (CAS: 13716-10-4): A potential precursor in the synthesis of the target compound, featuring the same di-tert-butylphosphino group but with a chlorine atom instead of the functionalized phenyl ring .
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2-(tert-Butyl)-2-methyl-1,3-dioxolane: Shares the dioxolane structural motif found in the target compound.
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Other tertiary phosphines used as ligands in catalytic systems, such as triphenylphosphine and various alkyl-substituted phosphines.
Functional Analogues
Functional analogues include other phosphine ligands with similar applications in coordination chemistry and catalysis:
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Bulky alkyl phosphines: Compounds like tri-tert-butylphosphine or tricyclohexylphosphine that provide significant steric bulk around the phosphorus center.
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Functionalized phosphines: Phosphines containing additional functional groups that can influence electronic properties or provide secondary coordination sites.
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Chiral phosphines: Phosphines with chiral centers used in asymmetric catalysis.
The specific combination of the di-tert-butylphosphino group with the dioxolane-functionalized phenyl ring in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine likely provides a unique steric and electronic profile that differentiates it from other phosphine ligands.
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